N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a structurally complex acetamide derivative featuring a nitrogen-rich tricyclic core and dual aromatic substituents. Its molecular formula is C₂₁H₁₈ClN₅O₃, with a molecular weight of 447.85 g/mol. The core structure comprises a pentazatricyclo[7.3.0.02,6]dodeca-tetraen system, substituted with a 5-oxo group, a 4-methoxyphenyl moiety at position 11, and a 2-chlorophenylmethyl group at the acetamide nitrogen.
(2013) .
Properties
Molecular Formula |
C23H19ClN6O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-17-8-6-15(7-9-17)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
RZDWPATVJLLHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2 |
Origin of Product |
United States |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential therapeutic applications. This article provides an overview of its biological activity based on current research findings.
Structural Characteristics
The compound features a unique structural framework characterized by:
- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Methoxyphenyl Moiety : May enhance biological activity through electron-donating properties.
- Pentazatricyclo Framework : This intricate nitrogen-rich cyclic structure is notable for its potential biological interactions.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
- Anticancer Activity : The compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Initial assays indicate activity against certain bacterial strains.
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:
- Receptor Binding Studies : Investigations are ongoing to identify specific receptors that the compound interacts with.
- Cell Signaling Pathways : Research is focused on how this compound influences key signaling pathways involved in cancer and inflammation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within its chemical space, a comparative analysis with structurally related compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-amino-10-[2-[4-[2-fluoro-4-(3R,4R)-4-fluoropyrrolidin-3-yl]oxyphenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia | Contains a furan ring and fluorinated groups | Potential as an A2A receptor inhibitor |
| N-(4-chlorophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1...]} | Features pyrazolo structure | Investigated for antitumor activity |
| 3-hydroxy-N-(pyridin-3-yloxy)benzamide | Contains a hydroxymethyl group | Studied for neuroprotective effects |
This table illustrates the diversity within this chemical space and emphasizes the unique characteristics of N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo... which may confer specific biological activities.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
In Vitro Studies : Laboratory tests have demonstrated its efficacy in inhibiting cancer cell lines (e.g., breast and colorectal cancer).
- Example : A study showed that treatment with the compound resulted in a significant reduction in cell viability in MCF7 breast cancer cells.
-
In Vivo Studies : Animal models have been utilized to assess anti-inflammatory effects.
- Example : In a murine model of arthritis, administration of the compound led to reduced joint swelling and inflammation markers.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- Preliminary studies indicate that N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide may possess various biological activities including anti-inflammatory and anticancer properties. Further research is needed to elucidate its mechanisms of action and therapeutic potential.
-
Synthesis and Optimization
- The synthesis of this compound typically involves multi-step organic reactions that may require optimization to enhance yield and purity. Research into industrial synthesis techniques could lead to improved production methods that leverage catalysts and controlled environments.
-
Interaction Studies
- Understanding how this compound interacts with biological targets is crucial for clarifying its pharmacological profile. Interaction studies might include:
- Molecular docking studies to predict binding affinities.
- In vitro assays to evaluate biological activity against specific targets.
- Understanding how this compound interacts with biological targets is crucial for clarifying its pharmacological profile. Interaction studies might include:
Case Studies and Research Findings
Research into the applications of N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo...] has yielded promising results:
- Anti-inflammatory Activity : In silico studies have indicated potential as a 5-lipoxygenase inhibitor.
- Anticancer Potential : Initial assays have shown cytotoxic effects against various cancer cell lines.
- Mechanism Elucidation : Ongoing studies aim to clarify the specific pathways through which this compound exerts its effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
Core Heteroatoms : The target compound’s pentazatricyclo core may enhance binding affinity compared to oxygen-rich analogs (e.g., CAS 866050-84-2) due to nitrogen’s hydrogen-bonding capacity .
Substituent Effects : The 2-chlorophenyl and 4-methoxyphenyl groups mirror herbicidal (alachlor) and enzyme-inhibiting (lipoxygenase) derivatives, suggesting dual functionality .
Theoretical Insights : Electronic properties (e.g., HOMO-LUMO gaps) in CPA-like compounds indicate that the target’s tricyclic system could influence redox activity .
Q & A
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Follow standardized safety measures for acetamide derivatives, including:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Immediate decontamination with soap/water for skin exposure and 15-minute eye rinsing with water.
- Ventilation in workspaces to prevent inhalation risks. Consult safety data sheets for acetamide analogs to refine protocols, as acute toxicity and organ-specific hazards are documented for structurally related compounds .
Q. How can crystallographic data (e.g., XRD) validate the compound’s structural configuration?
Single-crystal X-ray diffraction (SC-XRD) at 293 K with a data-to-parameter ratio ≥7.1 provides atomic-level resolution. For tricyclic acetamide analogs, mean C–C bond lengths (e.g., 0.004 Å) and R-factors (e.g., 0.035) confirm stereochemical accuracy. Reference crystallographic databases for similar pentazatricyclo frameworks to resolve ambiguities in ring conformations .
Q. What synthetic strategies are effective for producing high-purity batches?
Multi-step synthesis (e.g., 11-step routes with 2–5% yields for related compounds) requires:
- Precise stoichiometric control in coupling reactions (e.g., acetamide-thiol condensations).
- Chromatographic purification (e.g., silica gel) to isolate intermediates.
- Purity verification via HPLC (>95%) and mass spectrometry (e.g., molecular weight confirmation at ~394–527 g/mol) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-methoxyphenyl and chlorophenyl groups).
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) vibrations.
- UV-Vis : Monitor π→π* transitions in aromatic/heterocyclic moieties for electronic profiling .
Advanced Research Questions
Q. How can computational quantum chemistry resolve discrepancies in reaction mechanisms?
Apply density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis sets). Use reaction path search algorithms (e.g., IRC calculations) to identify transition states and intermediates. Compare theoretical activation energies with experimental kinetics data to validate mechanisms. Integrate with AI-driven platforms (e.g., COMSOL Multiphysics) for dynamic simulations .
Q. What methodologies address inconsistencies in biological activity data across studies?
- Dose-response standardization : Use EC50/IC50 curves with controls (e.g., AZD8931 analogs) to normalize assays.
- Metabolite profiling : LC-MS/MS to identify degradation products interfering with activity.
- Receptor docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to correlate structural motifs (e.g., chlorophenyl groups) with target binding affinities .
Q. How can AI optimize synthetic route design for scalability?
Implement machine learning (ML) models trained on reaction databases (e.g., PubChem) to predict:
- Solvent/reagent compatibility.
- Reaction yields under varied conditions (temperature, pH).
- Process bottlenecks (e.g., low-conversion steps). Validate with high-throughput robotic screening .
Q. What strategies mitigate instability in aqueous or oxidative environments?
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?
Compute frontier molecular orbitals via Gaussian09 at the M06-2X/def2-TZVP level. Correlate HOMO-LUMO gaps (e.g., 4–5 eV) with electrophilicity indices to predict sites for nucleophilic/electrophilic attacks. Validate with experimental redox potentials .
Data Contradiction Analysis
Q. How should researchers resolve conflicting cytotoxicity results in cell-based assays?
- Source validation : Cross-check cell line authenticity (e.g., STR profiling) and culture conditions (e.g., serum-free media).
- Interference testing : Rule out assay artifacts (e.g., ROS generation) using scavengers like NAC.
- Orthogonal assays : Confirm results via apoptosis markers (Annexin V) and mitochondrial membrane potential assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
